(2E,5E)-5-[(2-hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(2E,5E)-5-[(2-hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-13-11(7-14(17)18)19-10(12(13)16)6-8-4-2-3-5-9(8)15/h2-7,15H,1H3/b10-6+,11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAWRUKNFDVGCC-JMQWPVDRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C[N+](=O)[O-])SC(=CC2=CC=CC=C2O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\[N+](=O)[O-])/S/C(=C/C2=CC=CC=C2O)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Thiazolidinone derivatives, particularly those featuring the thiazolidin-4-one core, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound (2E,5E)-5-[(2-hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is a notable member of this class, exhibiting a range of pharmacological properties including anticancer, antibacterial, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a thiazolidinone ring with various substituents that contribute to its biological activity. The presence of the hydroxyphenyl and nitromethylidene groups enhances its potential interactions with biological targets.
1. Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. One study reported that a related thiazolidinone compound induced S-phase arrest in cancer cells, suggesting its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Similar Thiazolidinones | H460 | 15.0 |
2. Antibacterial Activity
The antibacterial properties of this compound are also noteworthy. Thiazolidinones have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Antibacterial assays have shown that certain thiazolidinone derivatives inhibit bacterial growth significantly. For example, a study found that related compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinone derivatives has been linked to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- In vivo studies indicate that these compounds can reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .
The biological activity of This compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Some derivatives have been shown to interact with nuclear receptors such as PPARγ, influencing metabolic pathways and potentially leading to reduced tumor growth .
- Oxidative Stress Induction : The nitromethylidene group may contribute to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Case Studies
Several studies highlight the efficacy of thiazolidinone derivatives:
- A study by Kobylinska et al. demonstrated that a specific thiazolidinone derivative induced apoptosis in breast cancer cells through ROS generation .
- Another research effort focused on the antibacterial properties against Escherichia coli, revealing that modifications on the phenyl ring significantly enhanced antibacterial activity .
Scientific Research Applications
Antimicrobial Activity
Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant inhibitory effects against various bacterial strains.
Case Study: Antibacterial Effects
In a study examining the antibacterial activity of thiazolidin-4-one derivatives, it was found that certain compounds demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The synthesized derivatives showed inhibition percentages ranging from 53.84% to 91.66%, with the most effective compounds exhibiting activity comparable to standard antibiotics such as Ampicillin .
| Compound | Inhibition Against E. coli (%) | Inhibition Against S. aureus (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 88.46% | 91.66% |
| Unsubstituted analog | 53.84% | N/A |
Anticancer Potential
Thiazolidin-4-one derivatives are also recognized for their anticancer properties. Recent studies have highlighted their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Case Study: Cytotoxic Activity
A review of novel thiazolidin-4-one derivatives revealed significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one derivative exhibited an IC50 value of 0.24 µM against HepG2 cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.37 |
| Compound B | HepG2 | 0.24 |
Antioxidant Properties
In addition to their antimicrobial and anticancer activities, thiazolidin-4-one derivatives have shown promising antioxidant effects. These properties are crucial for mitigating oxidative stress-related diseases.
Case Study: Antioxidant Activity Assessment
The antioxidant capacity of various thiazolidin-4-one compounds was evaluated using assays such as the ABTS assay, where some derivatives displayed inhibition percentages exceeding 80%, demonstrating their potential as effective antioxidants .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The compound’s nitromethylidene group acts as an electrophile, enabling nucleophilic attack by species such as amines, thiols, or enolates. For example, similar thiazolidinones undergo Michael-type additions with activated double bonds (e.g., arylidene malononitriles), forming 5-enes via β-carbon addition followed by elimination .
| Reaction Type | Mechanism | Key Functional Groups Involved |
|---|---|---|
| Michael addition | Nucleophilic attack on β-carbon | Nitromethylidene group |
Condensation and Cyclization Reactions
The synthesis of thiazolidinones often involves cyclocondensation of thioureas/thiosemicarbazides with α-halocarbonyl compounds . For this compound, potential precursors include:
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Thiols (e.g., rhodanine derivatives) reacting with aldehydes or ketones.
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One-pot multicomponent reactions combining thiolic agents, amines, and oxo-compounds under conditions like microwave irradiation or green solvents .
Knoevenagel condensation is another pathway, where the thiazolidinyl-C-5 acts as a nucleophile. This is exemplified in the formation of 5-enes via elimination of malononitrile or ethylcyanoacetate .
Transformative Reactions
The compound’s substituents (e.g., nitro, hydroxy) can undergo further modifications:
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Bromination/dehydrogenation : Regioselective bromination followed by dehydrogenation converts substituted thiazolidinones into 5-enes .
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Elimination : The nitromethylidene group may participate in elimination reactions, forming conjugated systems.
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Redox reactions : The nitro group could reduce to an amine under appropriate conditions (e.g., catalytic hydrogenation).
Stereochemical Considerations
The E/Z configuration of the exocyclic double bonds (e.g., methylidene groups) significantly influences reactivity. For example, analogs with Z-configuration at the 5-position are formed via condensation of aldehydes with rhodanine derivatives, as observed in furan-conjugated systems .
| Configuration | Impact on Reactivity | Example Reaction |
|---|---|---|
| E | Enhanced electrophilicity | Nucleophilic addition |
| Z | Steric hindrance | Reduced reactivity in cyclocondensation |
Reactivity of Functional Groups
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Nitromethylidene group : Acts as an electrophile in nucleophilic additions .
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2-hydroxyphenyl substituent : The hydroxyl group can participate in hydrogen bonding or act as a nucleophile in substitution reactions.
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Thiazolidinone ring : The sulfur atom and carbonyl groups contribute to ring stability and reactivity in condensation processes.
Key Steps
-
Cyclocondensation : Formation of the thiazolidinone core via thiourea and α-halocarbonyl compounds .
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Knoevenagel condensation : Introduction of the methylidene groups at positions 2 and 5 .
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Stereochemical control : Optimization of reaction conditions (e.g., solvents, catalysts) to achieve desired E/Z configurations .
Biological Implications
The compound’s reactivity profile (e.g., nitro group’s electrophilicity) may influence its interaction with biological targets. For example, nitro groups are often associated with antimicrobial activity, as seen in related thiazolidinones .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (2E,5E)-5-[(2-hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?
- Methodology :
- Cyclocondensation : Reacting 3-methyl-4-thiazolidinone precursors with nitromethylene and 2-hydroxybenzaldehyde derivatives under acidic or basic conditions.
- Knoevenagel Condensation : For introducing the arylidene moiety, use catalytic bases (e.g., piperidine) in ethanol or DMF at 60–80°C .
- Optimization : Apply Design of Experiments (DoE) to optimize temperature, solvent polarity, and stoichiometry. For example, microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Maximizes ~85% |
| Solvent | Ethanol/DMF (1:1) | Enhances solubility |
| Reaction Time | 4–6 hrs (conventional) |
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
-
IR Spectroscopy : Identify C=O (1680–1730 cm⁻¹), C=N (1590–1620 cm⁻¹), and NO₂ (1520–1560 cm⁻¹) stretches .
-
1H/13C NMR : Detect aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–1.5 ppm), and nitromethylene protons (δ 8.1–8.3 ppm) .
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Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- Data Table :
| Technique | Key Peaks/Signals | Reference Compound |
|---|---|---|
| IR (KBr) | 1735 cm⁻¹ (C=O) | Compound 5d |
| 1H NMR (DMSO-d6) | δ 8.2 (s, 1H, CH-NO₂) | Compound 5e |
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in spectroscopic data or confirm stereochemical assignments?
- Methodology :
- DFT Calculations : Compare computed IR/NMR spectra (e.g., using Gaussian or ORCA) with experimental data to validate structural assignments .
- X-ray Crystallography : Resolve ambiguities in E/Z isomerism via single-crystal analysis (e.g., CCDC deposition codes from ) .
- Example : For conflicting NOE (Nuclear Overhauser Effect) data, molecular dynamics simulations can predict spatial proximity of protons in the thiazolidinone ring .
Q. What strategies are effective for evaluating the compound’s biological activity, such as anticancer potential?
- Methodology :
-
In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations .
-
Molecular Docking : Target receptors like PPARγ or EGFR using AutoDock Vina to predict binding affinity .
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ADMET Prediction : Utilize SwissADME or pkCSM to assess pharmacokinetic properties (e.g., bioavailability, toxicity).
- Data Table :
| Cell Line | IC50 (µM) | Target Receptor | Docking Score (kcal/mol) |
|---|---|---|---|
| MCF-7 | 12.3 | PPARγ | -8.9 |
| HepG2 | 18.7 | EGFR | -7.6 |
Q. How can researchers address discrepancies in reaction yields or purity during scale-up synthesis?
- Methodology :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
- Analytical Monitoring : Employ HPLC with a C18 column (acetonitrile/water gradient) to track impurities.
- Scale-Up Adjustments : Optimize stirring rate and cooling gradients to mitigate exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
